4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoesäure

Übersicht

Beschreibung

ML040 is a compound known for its role as an EphA4 receptor antagonist, which is significant in the context of nervous system repair . This compound has garnered attention due to its potential therapeutic applications and its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

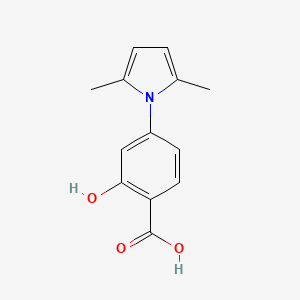

The molecular formula for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is C13H13NO3, with a molecular weight of approximately 231.25 g/mol. The compound features both a carboxylic acid and a hydroxy group, alongside a substituted pyrrole ring, allowing for diverse chemical modifications.

Applications in Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups enable:

- Synthesis of Novel Materials : The compound can be modified to create materials with unique optical or electronic properties, potentially useful in electronics and photonics.

- Development of Organic Dyes : The specific substitution on the pyrrole ring can influence the color and stability of dyes used in textiles and coatings.

Table 1: Potential Modifications and Their Applications

| Modification Type | Description | Potential Applications |

|---|---|---|

| Hydroxyl Group Variation | Altering the positioning of the hydroxyl group | Improved solubility in solvents |

| Pyrrole Substitution | Modifying the pyrrole structure | Enhanced color stability |

| Carboxylic Acid Reactivity | Utilizing the acid for esterification reactions | Synthesis of esters for fragrances |

Biochemical Applications

In biochemistry, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been identified as a useful biochemical for proteomics research. Its ability to interact with proteins makes it valuable for studying protein functions and interactions.

Case Study: Anti-Virulence Activity

Research has demonstrated that this compound inhibits protein tyrosine phosphatase PtpA, which plays a crucial role in the virulence of Mycobacterium tuberculosis. By disrupting phagosome acidification and maturation, it shows promise as an anti-tuberculosis agent.

- Publication Reference : Manger et al. (2005) reported on inhibitors based on natural products that target PtpA, highlighting the potential of this compound in preclinical studies .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development. Its ability to modulate biological pathways can lead to new therapeutic agents targeting various diseases.

Table 2: Medicinal Chemistry Insights

| Target Disease | Mechanism of Action | Current Research Status |

|---|---|---|

| Tuberculosis | Inhibition of PtpA | Preclinical (in vitro) |

| Cancer | Potential modulation of cellular signaling | Under investigation |

Wirkmechanismus

Target of Action

The primary target of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Pathways

The compound affects the biochemical pathways involved in monoclonal antibody production. It enhances the cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate . It also influences the glycosylation pathway by suppressing the galactosylation on a monoclonal antibody .

Pharmacokinetics

Its ability to increase cell-specific glucose uptake rate suggests that it may have good bioavailability .

Result of Action

The compound increases monoclonal antibody production by suppressing cell growth and enhancing cell-specific productivity . It also improves the quality of the produced antibodies by suppressing the galactosylation on a monoclonal antibody .

Action Environment

The action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound was found to be effective in batch cultures . .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes have been studied extensively, revealing binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Cellular Effects

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been found to influence cell function. In a study involving Chinese hamster ovary cells, the compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid exerts its effects through binding interactions with biomolecules and changes in gene expression . The compound’s binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes have been highlighted as a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

The compound’s ability to increase monoclonal antibody production suggests potential long-term effects on cellular function .

Metabolic Pathways

The compound’s interactions with DHFR and enoyl ACP reductase enzymes suggest potential involvement in related metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML040 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, organic solvents and catalysts are used to facilitate the reactions, and the process may involve heating or cooling to specific temperatures to optimize the reaction rates.

Industrial Production Methods: In an industrial setting, the production of ML040 would likely involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process would include rigorous quality control measures to monitor the purity and concentration of the compound at various stages of production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ML040 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung, was oft zur Bildung neuer funktioneller Gruppen führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zur Umwandlung von funktionellen Gruppen in einen reduzierteren Zustand führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was die chemischen Eigenschaften der Verbindung erheblich verändern kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid, die oft unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid, die typischerweise in wasserfreien Lösungsmitteln verwendet werden.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile, die oft in polaren Lösungsmitteln bei kontrollierten Temperaturen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig von der Art der Substituentengruppen.

Vergleich Mit ähnlichen Verbindungen

ML040 kann mit anderen EphA4-Rezeptorantagonisten und ähnlichen Verbindungen verglichen werden, wie z. B.:

NVP-BHG712: Ein weiterer EphA4-Rezeptorantagonist mit ähnlicher biologischer Aktivität.

Ephrin-A5: Ein natürlicher Ligand für den EphA4-Rezeptor, der auch seine Aktivität modulieren kann.

Einzigartigkeit: ML040 ist aufgrund seiner spezifischen chemischen Struktur und seiner Fähigkeit, selektiv an den EphA4-Rezeptor zu binden, einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und zu einem potenziellen Kandidaten für therapeutische Anwendungen.

Liste ähnlicher Verbindungen:

- NVP-BHG712

- Ephrin-A5

Biologische Aktivität

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS No. 5987-00-8) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrrole ring and hydroxyl group that contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂ |

| Molecular Weight | 223.25 g/mol |

| Melting Point | 190 °C |

| Boiling Point | 516.7 °C (predicted) |

| Density | 1.18 g/cm³ (predicted) |

| pKa | 14.80 (predicted) |

Biological Activity

The biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been explored in various studies, revealing its potential in several therapeutic areas.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This activity is attributed to the presence of the hydroxyl group, which plays a crucial role in electron donation.

Anti-inflammatory Effects

Studies have demonstrated that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Study on Monoclonal Antibody Production

A notable study investigated the effects of related compounds on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The findings revealed that compounds similar to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid enhanced cell-specific productivity while suppressing cell growth, leading to increased yields of monoclonal antibodies .

Key Results:

- Control Condition: Cell-specific productivity was measured at 7.1 pg/cell/day.

- Under Compound Influence: Productivity increased to 11 pg/cell/day.

These results indicate that the compound may enhance biopharmaceutical production processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the pyrrole ring and hydroxyl group in determining the biological activity of this compound. Variations in these structures can lead to changes in potency and selectivity against various biological targets.

Eigenschaften

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCNXGAKFXIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953413 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-93-8 | |

| Record name | NSC727423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.